molecular formula C21H22N2O6 B3548129 dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate

dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate

Cat. No.: B3548129
M. Wt: 398.4 g/mol
InChI Key: TVEAJGDLGXIVQW-UHFFFAOYSA-N
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Description

Dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate is a complex organic compound with the molecular formula C21H22N2O6 It is characterized by its intricate structure, which includes an isophthalate core substituted with a benzoyl group and an isobutyrylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isophthalate Core: The initial step involves the preparation of the isophthalate core through esterification reactions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and an appropriate catalyst.

    Attachment of the Isobutyrylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[3-(acetylamino)benzoyl]amino}isophthalate
  • Dimethyl 5-{[3-(propionylamino)benzoyl]amino}isophthalate
  • Dimethyl 5-{[3-(butyrylamino)benzoyl]amino}isophthalate

Uniqueness

Dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate is unique due to the presence of the isobutyrylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

IUPAC Name

dimethyl 5-[[3-(2-methylpropanoylamino)benzoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-12(2)18(24)22-16-7-5-6-13(9-16)19(25)23-17-10-14(20(26)28-3)8-15(11-17)21(27)29-4/h5-12H,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEAJGDLGXIVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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